6-(ドデシルオキシ)ニコチン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

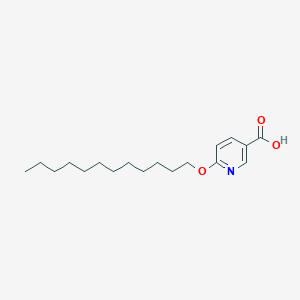

6-(Dodecyloxy)nicotinic acid is an organic compound with the molecular formula C18H29NO3. It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a dodecyloxy group. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields .

科学的研究の応用

6-(Dodecyloxy)nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of novel materials with specific properties, such as surfactants and emulsifiers

作用機序

Target of Action

The primary target of 6-(Dodecyloxy)nicotinic acid, similar to other nicotinic acid derivatives, is likely the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in neuronal activities and are involved in various physiological processes .

Mode of Action

6-(Dodecyloxy)nicotinic acid interacts with its targets, the nAChRs, leading to changes in neuronal activities . .

Biochemical Pathways

Nicotinic acid, from which 6-(Dodecyloxy)nicotinic acid is derived, is a primary metabolite in the biosynthesis pathway that supplies nicotinamide adenine dinucleotide (NAD) . NAD is an essential cofactor for many oxidation–reduction reactions. The pyridine part of nicotine and other related alkaloids is derived from nicotinic acid .

Pharmacokinetics

Studies on related compounds like nicotine suggest that the body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure

Result of Action

Given its structural similarity to nicotinic acid, it might share some of the effects of nicotinic acid and its derivatives, such as influencing the release of neurotransmitters in the brain .

Action Environment

The action, efficacy, and stability of 6-(Dodecyloxy)nicotinic acid could be influenced by various environmental factors. For instance, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology . .

生化学分析

Biochemical Properties

It is known that nicotinic acid, the parent compound, plays a crucial role in metabolism, being an electron donor or acceptor in redox reactions catalyzed by various enzymes .

Cellular Effects

Nicotinic acid and its derivatives are known to have broad effects on cellular processes, including lipid metabolism . They can modify high LDL-C as well as low HDL-C, high lipoprotein a, and hypertriglyceridemia .

Molecular Mechanism

Nicotinic acid and its derivatives are known to exert their effects through the modulation of nicotinic acetylcholine receptors .

Metabolic Pathways

6-(Dodecyloxy)nicotinic acid is likely involved in the metabolic pathways of nicotinic acid, which is a precursor to NAD+ and NADP+, important coenzymes in catabolic and anabolic redox reactions .

Subcellular Localization

It is known that the salvage pathways for NAD+ synthesis, which involve nicotinic acid, take place in both the nucleus and the mitochondria .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dodecyloxy)nicotinic acid typically involves the alkylation of nicotinic acid with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Nicotinic acid+Dodecyl bromide→6-(Dodecyloxy)nicotinic acid

Industrial Production Methods: On an industrial scale, the production of 6-(Dodecyloxy)nicotinic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

化学反応の分析

Types of Reactions: 6-(Dodecyloxy)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in different applications .

類似化合物との比較

- 6-(Octyloxy)nicotinic acid

- 6-(Decyloxy)nicotinic acid

- 6-(Hexadecyloxy)nicotinic acid

Comparison: 6-(Dodecyloxy)nicotinic acid stands out due to its unique balance of hydrophilic and lipophilic properties, making it more versatile in various applications compared to its shorter or longer alkyl chain counterparts. The dodecyloxy group provides an optimal balance that enhances its solubility and reactivity, making it a preferred choice for specific research and industrial applications .

生物活性

6-(Dodecyloxy)nicotinic acid is a derivative of nicotinic acid that has garnered attention in recent years due to its potential biological activities. This compound, characterized by a dodecyloxy group attached to the nicotinic acid structure, exhibits a range of pharmacological effects that can be attributed to its unique chemical properties. This article reviews the biological activity of 6-(Dodecyloxy)nicotinic acid, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 6-(Dodecyloxy)nicotinic acid is C18H33N1O2 with a molecular weight of 299.47 g/mol. The presence of the long aliphatic chain (dodecyloxy) enhances its lipophilicity, which may influence its biological interactions and absorption characteristics.

6-(Dodecyloxy)nicotinic acid is believed to exert its biological effects through several mechanisms:

- Nicotinic Receptor Modulation : Similar to other nicotinic acid derivatives, it may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially affecting cognitive functions.

- Lipid Metabolism Regulation : It has been shown to modulate lipid profiles by increasing high-density lipoprotein (HDL) levels and decreasing triglycerides (TG), akin to the effects observed with traditional nicotinic acid .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Lipid Profile Modulation

Research indicates that 6-(Dodecyloxy)nicotinic acid can significantly influence lipid metabolism. In clinical studies involving nicotinic acid derivatives, it was found that:

- Increase in HDL : The compound promotes an increase in HDL cholesterol levels, which is beneficial for cardiovascular health.

- Decrease in TG Levels : Similar to nicotinic acid, it reduces plasma levels of triglycerides .

Antioxidant Properties

Studies have also suggested that 6-(Dodecyloxy)nicotinic acid exhibits antioxidant activity, which may protect cells from oxidative stress. This property is crucial in preventing damage associated with various diseases, including cardiovascular diseases and neurodegenerative disorders.

Antimicrobial Activity

Emerging data indicate that 6-(Dodecyloxy)nicotinic acid may possess antimicrobial properties. Research has shown that certain nicotinic acid derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of 6-(Dodecyloxy)nicotinic acid and related compounds:

- Clinical Trials on Lipid Profiles : In a study examining the effects of nicotinic acid on dyslipidemia, patients treated with nicotinic acid derivatives showed significant improvements in lipid profiles over an eight-week period. The HDL levels increased by approximately 63%, while TG levels decreased by about 26% .

- In Vitro Studies on Antioxidant Activity : Laboratory studies demonstrated that 6-(Dodecyloxy)nicotinic acid could scavenge free radicals effectively, indicating its potential use as an antioxidant agent in dietary supplements or pharmaceuticals.

- Antimicrobial Testing : In vitro evaluations revealed that this compound exhibited inhibitory effects against several bacterial strains, suggesting its potential as a novel antimicrobial agent.

Data Summary Table

特性

IUPAC Name |

6-dodecoxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-11-14-22-17-13-12-16(15-19-17)18(20)21/h12-13,15H,2-11,14H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCVYNSWJRJCIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=NC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。